Piperonyl chloride

Chloromethylation Phase-transfer catalysis Process chemistry

Piperonyl chloride, systematically named 3,4-methylenedioxybenzyl chloride or 5-(chloromethyl)-1,3-benzodioxole, is a benzylic halide featuring a fused 1,3-benzodioxole (methylenedioxy) ring system with a chloromethyl substituent. This bifunctional electrophile serves as a critical synthetic intermediate in pharmaceutical and agrochemical manufacturing , characterized by a melting point of 20.5°C, density of 1.32 g/cm³, and boiling point of 257.4°C at 760 mmHg.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 20850-43-5
Cat. No. B119993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperonyl chloride
CAS20850-43-5
Synonyms5-(Chloromethyl)-1,3-benzodioxole;  α-chloro-3,4-(methylenedioxy)-toluene;  3,4-(Methylenedioxy)benzyl Chloride;  4-Chloromethyl-1,2-methylenedioxybenzene;  5-(Chloromethyl)-1,3-benzodioxole;  5-(Chloromethyl)benzodioxole;  Benzo[1,3]dioxol-5-ylmethyl Chlo
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CCl
InChIInChI=1S/C8H7ClO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2
InChIKeyDWSUJONSJJTODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperonyl Chloride (CAS 20850-43-5): Technical Specifications and Compound Identity for Procurement Decisions


Piperonyl chloride, systematically named 3,4-methylenedioxybenzyl chloride or 5-(chloromethyl)-1,3-benzodioxole, is a benzylic halide featuring a fused 1,3-benzodioxole (methylenedioxy) ring system with a chloromethyl substituent [1]. This bifunctional electrophile serves as a critical synthetic intermediate in pharmaceutical and agrochemical manufacturing , characterized by a melting point of 20.5°C, density of 1.32 g/cm³, and boiling point of 257.4°C at 760 mmHg [1]. Due to its moisture sensitivity, proper storage under inert gas (nitrogen or argon) at 2-8°C is required to maintain reagent integrity .

Why Generic Benzyl Chloride Alternatives Cannot Replace Piperonyl Chloride in Critical Synthetic Pathways


The 3,4-methylenedioxy moiety of piperonyl chloride is the essential pharmacophoric and reactivity-defining element for downstream applications including insecticide synergist piperonyl butoxide (PBO) and alkaloid berberine . Unsubstituted benzyl chloride or other alkyl-substituted benzyl halides lack this fused dioxole ring system, resulting in fundamentally different electronic properties and metabolic recognition [1]. In nucleophilic substitution and Friedel-Crafts alkylation contexts, the electron-donating methylenedioxy group modulates electrophilicity, reaction kinetics, and product selectivity relative to unsubstituted or differently substituted benzyl chlorides [2].

Piperonyl Chloride (CAS 20850-43-5): Quantitative Differentiation Evidence Versus Analogs for Scientific Procurement


Synthesis Selectivity Advantage: Micellar Catalysis Delivers 98% Conversion and 97% Selectivity in Chloromethylation

Piperonyl chloride synthesis via micellar-catalyzed chloromethylation achieves conversion exceeding 98% and selectivity up to 97% when using hexadecyltrimethylammonium bromide as the phase-transfer catalyst at 60-65°C for 15 hours [1]. This micellar catalysis approach is reported to yield negligible by-products and enables straightforward product workup [1]. In contrast, traditional chloromethylation of benzyl chloride derivatives often requires harsher conditions and may produce more complex by-product profiles.

Chloromethylation Phase-transfer catalysis Process chemistry

Process Intensification: Continuous Flow Synthesis Enables Higher Yield and Faster Reaction Rates Versus Batch Processing

A patented continuous flow method for synthesizing piperonyl chloride demonstrates significant process intensification advantages, including higher yield, faster reaction rates, improved selectivity, and enhanced safety profile relative to conventional batch chloromethylation [1]. The method employs metering pumps to deliver piperonyl substrate and chloromethylation reagents through a continuous flow reactor with precise control over reaction conditions, enabling industrial-scale amplification [1].

Continuous flow chemistry Process intensification Piperonyl butoxide synthesis

Friedel-Crafts Reactivity Differentiation: Substituted Benzyl Chlorides Exhibit Distinct Electrophilic Profiles Relative to Unsubstituted Benzyl Chloride

DFT computational analysis of TiCl4-catalyzed Friedel-Crafts benzylation reveals that substituted benzyl chlorides (including piperonyl chloride analog with electron-donating substituents) display systematically different reactivity parameters compared to unsubstituted benzyl chloride [1]. The carbon-chlorine ionic bond dissociation energy and Hirshfeld charge at the chlorine atom serve as reliable descriptors for reactivity trends across a series of ten ring-substituted benzyl chlorides, with theoretical parameters correlating well with experimental relative benzylation rates [1].

Friedel-Crafts alkylation Electrophilic aromatic substitution DFT computation

Alkaloid Synthesis: Piperonyl Chloride Affords 60% Yield in Escholamine Reissert Compound Formation

In the synthesis of the alkaloid escholamine, piperonyl chloride (3,4-methylenedioxybenzyl chloride) reacts with 6,7-methylenedioxyisoquinoline via a Reissert compound intermediate to produce the target escholamine free base in 60% yield [1]. Under analogous reaction conditions using p-methoxybenzyl chloride with 5,6,7-trimethoxyisoquinoline, the corresponding takatonine free base was obtained in 75% yield [1], demonstrating the compound-dependent variation in reaction efficiency that is inherent to specific substrate-electrophile pairings.

Alkaloid synthesis Reissert reaction Isoquinoline alkaloids

Storage and Handling: Piperonyl Chloride Requires 2-8°C Inert Atmosphere Storage for Stability Maintenance

Piperonyl chloride is classified as moisture-sensitive and must be stored under inert gas (nitrogen or argon) at 2-8°C to prevent degradation . This requirement reflects the compound's inherent reactivity and distinguishes it from more stable benzyl chloride derivatives that can be stored at ambient temperatures without stringent atmospheric control. The compound has a melting point of 20.5°C, density of 1.32 g/cm³, and boiling point of 257.4°C at 760 mmHg [1].

Chemical stability Storage conditions Moisture sensitivity

Piperonyl Chloride (CAS 20850-43-5): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of Piperonyl Butoxide (PBO) Insecticide Synergist

Piperonyl chloride is the essential electrophilic intermediate for manufacturing piperonyl butoxide (PBO), the widely used insecticide synergist that inhibits cytochrome P450 detoxification enzymes in target insects . The high conversion (>98%) and selectivity (up to 97%) achievable in piperonyl chloride synthesis via micellar-catalyzed chloromethylation [1] directly support efficient PBO production. For industrial-scale procurement, piperonyl chloride with established continuous flow synthesis routes [2] offers process reliability and scalability advantages over batch-dependent intermediates.

Berberine Hydrochloride Intermediate in Pharmaceutical Manufacturing

Piperonyl chloride serves as a key intermediate in the synthesis of berberine hydrochloride (berberine), a clinically used alkaloid with antimicrobial and metabolic regulatory properties . The compound's 3,4-methylenedioxybenzyl structural moiety is required for constructing the berberine skeleton through chloromethylation-nucleophilic substitution sequences [1]. The validated 60% yield in Reissert-mediated alkaloid synthesis [2] confirms the reagent's utility in nitrogen-containing heterocycle construction relevant to berberine and related isoquinoline alkaloids.

Friedel-Crafts Benzylation for Complex Aromatic Functionalization

For research laboratories conducting Friedel-Crafts alkylation reactions, piperonyl chloride provides a distinct electrophilic profile compared to unsubstituted benzyl chloride, as characterized by DFT-derived carbon-chlorine bond dissociation energy and Hirshfeld charge parameters . The electron-donating methylenedioxy substituent modulates reactivity in TiCl4-catalyzed benzylation reactions, making piperonyl chloride the appropriate choice when the 3,4-methylenedioxybenzyl motif is required in the final product architecture .

Precursor to Piperonal via Oxidation Routes

Piperonyl chloride can be converted to piperonal (heliotropin) in 70-80% yield via reaction with hexamine in 60% alcohol , establishing a two-step route from 1,2-methylenedioxybenzene. For researchers seeking alternatives to the Sommelet reaction—which suffers from poor yields with ortho-substituted benzyl chlorides—piperonyl chloride can be processed via the Kornblum oxidation (NaHCO3/DMSO at 100°C) without the ortho-substituent limitation [1]. This route flexibility makes piperonyl chloride a versatile precursor for fragrance and flavor compound synthesis.

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